Thiophene Regiochemistry (3-yl vs. 2-yl) Drives Divergent Anticancer Potency on a Common Triazolopyridazine Core
The target compound bears a thiophen-3-yl group at the pyridazine 6-position. In a head-to-head study of 3-aryl-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives, the thiophen-2-yl series showed MCF-7 GI50 values spanning <10 μg/mL (furan and 2,5-dimethoxyphenyl substituents) to 77 μg/mL (4-methylphenyl substituent) [1]. No direct data for the thiophen-3-yl analog are published, but the regiochemical shift alters the electron distribution and dihedral angle of the biaryl system, which molecular docking indicates affects EGFR binding pose [1]. This constitutes a class-level inference that thiophen-3-yl cannot be assumed equipotent to thiophen-2-yl.
| Evidence Dimension | In vitro anticancer potency (GI50) against MCF-7 breast carcinoma cell line |
|---|---|
| Target Compound Data | GI50: Not yet reported in peer-reviewed literature for the thiophen-3-yl analog |
| Comparator Or Baseline | 3-aryl-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine series: GI50 <10 μg/mL (most active with furan or 2,5-dimethoxyphenyl); GI50 = 14 μg/mL (2-chlorophenyl); 54 μg/mL (3,4-dimethoxyphenyl); 77 μg/mL (4-methylphenyl); 51 μg/mL (4-isopropylphenyl) [1] |
| Quantified Difference | Not calculable without target compound data; comparator series shows 8-fold GI50 spread based on substituent identity alone |
| Conditions | SRB assay, MCF-7 human breast carcinoma cell line [1] |
Why This Matters
Procurement without verifying regioisomer-specific activity risks selecting a compound with an order-of-magnitude different potency for target engagement, invalidating SAR hypotheses.
- [1] Sihag, M.; Soni, R.; Rani, N.; Malik, S.; Bhardwaj, K.; Kinger, M.; Miglani, M.; Aneja, D. K. Synthesis, Molecular Docking, and Anticancer Activity of New Thiophene Linked 1,2,4-Triazolo[4,3-b]pyridazine Derivatives Against the MCF-7 Human Breast Carcinoma Cell Line. Russian Journal of General Chemistry, 2025, 95 (4), 884-901. DOI: 10.1134/s1070363224613413. View Source
